N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-1-methyl-1H-1,2,3-triazole-4-carboxamide
Description
Properties
IUPAC Name |
N-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)-1-methyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O2S/c1-12(18,5-9-3-4-19-7-9)8-13-11(17)10-6-16(2)15-14-10/h3-4,6-7,18H,5,8H2,1-2H3,(H,13,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRKPMAPMVIHFDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC=C1)(CNC(=O)C2=CN(N=N2)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-1-methyl-1H-1,2,3-triazole-4-carboxamide is a dual inhibitor of serotonin and norepinephrine reuptake. Serotonin and norepinephrine are neurotransmitters that play a crucial role in mood regulation and pain perception.
Mode of Action
This compound interacts with its targets, the serotonin and norepinephrine transporters, by binding to them and inhibiting the reuptake of these neurotransmitters. This results in an increased concentration of serotonin and norepinephrine in the synaptic cleft, enhancing neurotransmission and leading to improved mood and pain relief.
Biochemical Pathways
The action of this compound affects the serotonin and norepinephrine pathways. By inhibiting the reuptake of these neurotransmitters, it impacts the downstream effects associated with these pathways, including mood regulation and pain perception.
Result of Action
The molecular and cellular effects of this compound’s action include increased neurotransmission due to elevated levels of serotonin and norepinephrine in the synaptic cleft. This leads to improved mood and pain relief.
Biochemical Analysis
Biochemical Properties
It is known that thiophene derivatives can interact with various enzymes, proteins, and other biomolecules. . These interactions can influence the function of these biomolecules and alter the course of biochemical reactions.
Biological Activity
N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-1-methyl-1H-1,2,3-triazole-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 309.39 g/mol. The structure features a triazole ring, which is a common motif in biologically active compounds.
| Property | Value |
|---|---|
| Molecular Formula | C14H19N3O3S |
| Molecular Weight | 309.39 g/mol |
| CAS Number | 2097867-15-5 |
The biological activity of this compound may be attributed to its interaction with various biological targets. Triazoles are known to exhibit diverse mechanisms, including:
- Enzyme Inhibition : Compounds containing triazole rings often act as enzyme inhibitors, affecting pathways critical for cell proliferation and survival.
- Antimicrobial Activity : The compound has shown potential against various microbial strains, suggesting a role in disrupting cellular processes in pathogens.
Anticancer Properties
Recent studies have demonstrated that triazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been tested against various cancer cell lines:
- HepG2 (liver cancer)
- MCF-7 (breast cancer)
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties:
- Studies indicate that related triazole compounds exhibit good inhibition against Escherichia coli and Staphylococcus aureus, showcasing their potential as antimicrobial agents .
Case Studies
Study 1: Synthesis and Evaluation of Triazole Derivatives
A study synthesized a series of triazole-containing compounds and evaluated their biological activities. The results indicated that certain derivatives exhibited potent anticancer activity via thymidylate synthase inhibition . The study concluded that structural modifications could significantly enhance the biological activity of these compounds.
Study 2: Antimicrobial Efficacy Assessment
Another research project assessed the antimicrobial efficacy of triazole derivatives against various pathogens. The findings revealed that specific modifications to the triazole structure improved antimicrobial potency, suggesting a promising avenue for developing new antibiotics .
Scientific Research Applications
Antimicrobial Activity
The compound has shown promising antimicrobial properties. Research indicates that derivatives of 1,2,3-triazoles exhibit significant antibacterial effects against various pathogens. For example, triazole derivatives synthesized from natural products have demonstrated variable but notable antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus . The mechanism often involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Case Study :
A study synthesized several triazole derivatives, including N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-1-methyl-1H-1,2,3-triazole-4-carboxamide, and tested them against multiple bacterial strains. Results showed significant zones of inhibition, particularly with compounds featuring thiophene substitutions .
Antiviral Properties
Research has identified triazole-containing compounds as potential antiviral agents. The structural characteristics of triazoles allow them to interact with viral enzymes and inhibit replication processes. Studies have indicated that certain triazole derivatives exhibit activity against viruses such as Dengue Virus and other RNA viruses .
Data Table: Antiviral Activity of Triazole Derivatives
| Compound Name | Virus Targeted | EC50 (µM) | Reference |
|---|---|---|---|
| Compound A | Dengue Virus | 7.20 | |
| Compound B | TMV | 30.57 | |
| N-[2-hydroxy...] | Various | Variable |
Anticancer Potential
The compound's structure suggests potential anticancer properties. Triazoles are known for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Research has highlighted the efficacy of triazole hybrids in targeting cancer cells across different types .
Case Study :
A series of 1,2,3-triazole derivatives were evaluated for anticancer activity using human cancer cell lines. The results indicated that certain modifications to the triazole ring enhanced cytotoxicity against breast and lung cancer cells significantly .
Summary of Findings
The applications of this compound span several therapeutic areas:
- Antimicrobial Activity : Effective against a range of bacterial pathogens.
- Antiviral Properties : Potential activity against RNA viruses.
- Anticancer Potential : Efficacy in inhibiting cancer cell growth.
Comparison with Similar Compounds
The compound’s structural and functional attributes are compared below with related molecules, emphasizing heterocyclic cores, substituents, and biological activities.
Structural and Functional Group Analysis
Key Structural Features :
- 1,2,3-Triazole Core : Compared to 1,2,4-triazole isomers (e.g., ’s patented compound), the 1,2,3-triazole in the target compound offers distinct hydrogen-bonding geometry, which may alter binding affinity to biological targets .
- Hydroxy-Methyl-Propyl Side Chain : This polar side chain contrasts with the thiomorpholine and methoxyphenyl groups in Battula et al.’s antiproliferative agents, suggesting divergent solubility and metabolic profiles .
Table 1: Comparative Overview of Structural and Functional Attributes
Key Differentiators
- Triazole vs. Thiadiazole : The 1,2,3-triazole core may offer superior metabolic stability compared to 1,3,4-thiadiazoles, which are prone to oxidative degradation .
- Thiophene Position : The 3-yl substitution on thiophene (vs. 2-yl in ) could reduce steric clashes in receptor binding pockets .
- Side Chain Flexibility : The hydroxy-methyl-propyl group may enhance aqueous solubility relative to ’s rigid pyridazine-deuterated methyl structure .
Q & A
Q. What synthetic routes are commonly employed for synthesizing this compound, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling thiophene derivatives with triazole-carboxamide precursors. Key steps include:
-
Amide bond formation : Use of anhydrides (e.g., succinic or maleic anhydride) in dry CH₂Cl₂ under reflux, followed by purification via reverse-phase HPLC or recrystallization .
-
Cyclization : For heterocyclic moieties (e.g., thiadiazoles), cyclization in DMF with iodine and triethylamine to eliminate sulfur and stabilize the product .
Optimization : Reaction time (1–3 minutes for rapid cyclization) and solvent selection (acetonitrile for solubility) are critical. Monitoring via TLC and adjusting stoichiometry of reagents (e.g., 1.1:1 molar ratio of RCH₂Cl to substrate) improves yield .- Example Table : Synthesis Conditions from Analogous Compounds
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Amidation | Succinic anhydride, CH₂Cl₂, 24h reflux | 65–70 | |
| Cyclization | I₂, Et₃N, DMF, 1–3 min reflux | 80–85 |
Q. Which spectroscopic techniques are essential for structural characterization, and how are data interpreted?
- Methodological Answer :
- 1H/13C NMR : Assign peaks using δ values (e.g., NH at 10–12 ppm, thiophene protons at 6.8–7.5 ppm). Multiplicity analysis identifies coupling patterns (e.g., doublets for vicinal protons) .
- IR Spectroscopy : Confirm functional groups (e.g., C=O stretch at 1650–1750 cm⁻¹, C-O at 1200–1300 cm⁻¹) .
- HRMS/LC-MS : Validate molecular weight (e.g., [M+H]+ ion matching theoretical mass within 5 ppm error) .
Advanced Research Questions
Q. How can statistical Design of Experiments (DoE) optimize synthesis efficiency?
- Methodological Answer : DoE minimizes trial-and-error by analyzing variables (e.g., temperature, solvent ratio, catalyst loading). For example:
- Central Composite Design : Test 3–5 factors (e.g., reaction time, pH, reagent ratio) across 15–20 experimental runs to identify optimal conditions .
- Response Surface Methodology : Model interactions between variables (e.g., temperature vs. yield) to predict maxima. For triazole derivatives, pH 7–9 and 60–80°C often maximize amidation efficiency .
Q. What computational strategies predict reaction pathways for derivatives of this compound?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) map transition states and intermediates. For example:
- Reaction Path Search : Simulate cyclization energetics using Gaussian or ORCA software to identify low-energy pathways .
- Machine Learning : Train models on existing reaction datasets (e.g., thiophene-triazole coupling) to predict regioselectivity .
ICReDD’s workflow integrates computational predictions with experimental validation, reducing development time by 40–60% .
Q. How do researchers resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Meta-Analysis : Compare IC₅₀ values under standardized conditions (e.g., pH 7.4 vs. 5.5 for antimicrobial assays) .
- Structure-Activity Relationship (SAR) : Test analogs with systematic substitutions (e.g., replacing thiophene with furan) to isolate contributing groups .
Example: Frija et al. (2019) found pH-dependent antimicrobial activity in triazole derivatives, explaining discrepancies in earlier studies .
Q. What methodologies assess the compound’s stability under environmental or biochemical conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose to heat (40–60°C), UV light, or oxidative stress (H₂O₂) for 1–4 weeks. Monitor via HPLC for degradation products .
- Metabolic Stability : Incubate with liver microsomes (e.g., human CYP450 enzymes) and quantify parent compound loss via LC-MS/MS .
Data Contradiction Analysis
Example : Discrepancies in antibacterial activity of thiophene-triazole analogs may arise from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
